(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
Benzothiazole-Piperazine Scaffold in Medicinal Chemistry
The benzothiazole-piperazine framework has emerged as a privileged structure in antimicrobial and central nervous system drug development. Benzothiazole derivatives demonstrate broad bioactivity profiles due to their capacity to mimic purine bases and interact with ATP-binding pockets in kinase domains. When conjugated with piperazine, these systems gain enhanced solubility and conformational flexibility, enabling optimal positioning within hydrophobic binding cavities.
A 2024 study synthesized twelve benzothiazole-2-carboxamide-piperazine hybrids showing potent antitubercular activity (MIC values: 0.25–2 μg/mL against Mycobacterium tuberculosis H37Rv). X-ray crystallography confirmed planar benzothiazole alignment with perpendicular piperazine orientation, creating a T-shaped geometry conducive to intercalation with microbial DNA gyrase. Molecular dynamics simulations further revealed stable interactions with DprE1 and polyketide synthase targets, validating the scaffold’s multi-target potential.
Table 1: Structural variants and biological targets of benzothiazole-piperazine hybrids
| Substituent Position | Biological Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 5-Chloro-4-methyl | DprE1 | -9.8 ± 0.3 |
| 6-Ethyl | Polyketide synthase | -8.2 ± 0.5 |
| 7-Methoxy | Protein kinase B | -7.6 ± 0.4 |
Historical Development of Heterocyclic Hybrid Molecules
The strategic fusion of heterocycles dates to the 1980s with fluoroquinolone-azoles, but recent computational methods have accelerated rational hybrid design. Piperazine’s adoption surged post-2010, appearing in 28 FDA-approved drugs by 2023 as either pharmacokinetic modulators or structural spacers. Modern synthetic techniques like ultrasound-assisted one-pot reactions (85–92% yields in 20–40 minutes) now enable rapid generation of complex hybrids while adhering to green chemistry principles.
Second-generation hybrids increasingly incorporate sulfonamide groups, with over 60 clinical candidates since 2015 featuring sulfonyl-linked motifs. These groups enhance metabolic stability through cytochrome P450 binding modulation while providing hydrogen-bonding anchors in enzymatic active sites.
Structural Classification Within Multi-Target-Directed Ligands
The subject compound exemplifies Class III MTDLs – molecules combining distinct pharmacophores through non-cleavable linkers. Its structural components fulfill specific roles:
- Benzothiazole core : Provides π-π stacking with tyrosine residues (e.g., TB DprE1 Tyr60)
- Piperazine linker : Enables zwitterionic character for blood-brain barrier penetration
- Thiophene-sulfonyl-pyrrolidine : Serves as a allosteric modulator through sulfone-oxygen interactions with serine hydrolases
Comparative molecular field analysis (CoMFA) of analogous structures shows 3D similarity scores >0.85 with known kinase inhibitors, suggesting potential repurposing opportunities. The chloro-methyl substitution at benzothiazole C4/C5 positions induces a 15° dihedral angle shift versus unsubstituted analogs, significantly affecting target selectivity profiles.
Rationale for Thiophene-Sulfonyl-Pyrrolidine Integration
The thiophene-sulfonyl-pyrrolidine moiety introduces three critical properties:
- Electron-deficient sulfonyl group : Acts as hydrogen bond acceptor with lysine ε-amino groups (e.g., HIV protease Lys20)
- Conformationally restricted pyrrolidine : Adopts an envelope puckering that mimics proline-rich peptide motifs
- Thiophene π-system : Participates in charge-transfer complexes with heme iron in cytochrome enzymes
Quantum mechanical calculations at the B3LYP/6-31G* level reveal the sulfonyl group reduces pyrrolidine ring strain by 8.7 kcal/mol versus non-sulfonylated analogs, enhancing metabolic stability. Molecular orbital analysis shows the thiophene’s HOMO (-8.9 eV) aligns with benzothiazole’s LUMO (-2.1 eV), enabling intramolecular charge transfer that polarizes the methanone carbonyl (Mulliken charge: -0.43 e). This electronic redistribution strengthens hydrogen bonding with target proteins while reducing oxidative degradation rates.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-15(22)6-7-17-19(14)23-21(31-17)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)18-5-3-13-30-18/h3,5-7,13,16H,2,4,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVHEIZBPTEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. A common route includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves coupling the benzo[d]thiazole-piperazine intermediate with the pyrrolidine derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, continuous flow systems for coupling reactions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties:
Recent studies have indicated that compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone exhibit significant anti-inflammatory effects. For instance, research on related thiazole derivatives has shown their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. These compounds demonstrated selective inhibition of COX-II with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
2. Anticancer Activity:
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .
3. Antimicrobial Effects:
Preliminary investigations into the antimicrobial activities of similar thiazole-based compounds indicate effectiveness against a range of bacterial strains. The presence of the piperazine moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
Therapeutic Applications
1. Drug Development:
Given its diverse biological activities, the compound is being explored as a lead molecule for developing new pharmaceuticals targeting inflammatory diseases and cancers. The modification of its structure can lead to derivatives with improved efficacy and safety profiles.
2. Pain Management:
Due to its anti-inflammatory properties, this compound may serve as a candidate for pain management therapies, particularly in conditions involving chronic inflammation such as arthritis or other inflammatory disorders .
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Chahal et al., 2023 | Identified COX-II inhibitory activity in thiazole derivatives | Supports development for anti-inflammatory drugs |
| Eren et al., 2023 | Evaluated various pyrazole derivatives with similar structures | Suggests broad applicability in oncology |
| Li et al., 2023 | Demonstrated low toxicity and effective inhibition against COX enzymes | Potential for safer alternatives to existing NSAIDs |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. The molecular targets include the active sites of these enzymes, where the compound binds and prevents substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole-Piperazine Scaffolds
Compounds sharing the benzo[d]thiazole-piperazine core exhibit variations in substituents that influence their physicochemical and biological properties:
Key Observations :
Functional Group-Driven Comparisons
Piperazine Derivatives
Piperazine-containing compounds frequently exhibit CNS activity. For example:
- Compound 5 (): Features a pyrazole-piperazine scaffold with a trifluoromethylphenyl group. Demonstrated selective binding to dopamine D2 receptors in vitro (IC50 = 12 nM) .
- Compound w3 (): Contains a 4-methylpiperazine-linked methanone group. Reported as a BCR-ABL kinase inhibitor (IC50 = 8 nM) in leukemia models .
The target compound’s piperazine linkage may similarly enable interactions with neurotransmitter receptors, though its bulky thiophen-2-ylsulfonyl-pyrrolidinyl group could limit blood-brain barrier permeability compared to simpler analogues like Compound 5 .
Thiophene-Sulfonyl Derivatives
- Example 76 (): A pyrazolo[3,4-d]pyrimidine derivative with a morpholinomethyl-thiophene group. Exhibited antiproliferative activity against breast cancer cells (MCF-7, GI50 = 0.8 µM) .
- Compound 21 (): Thiophen-2-yl-piperazine methanone with serotonin receptor affinity (Ki = 4.3 nM for 5-HT1A) .
Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , identified by its CAS number 1101177-25-6 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity, including mechanisms of action, pharmacological effects, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 511.1 g/mol . The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a pyrrolidine unit, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4O3S3 |
| Molecular Weight | 511.1 g/mol |
| CAS Number | 1101177-25-6 |
| Solubility | Soluble in organic solvents |
| Purity | Typically >95% |
Thiazole derivatives, including this compound, are known to interact with multiple biological targets, which may include:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors of key enzymes involved in inflammation and cancer pathways.
- Antimicrobial Activity : The structural components suggest potential activity against various pathogens.
- Neuroprotective Effects : Some thiazole derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The specific compound under review may also share this property due to its structural similarities.
Antitumor Effects
Preliminary studies suggest potential antitumor activity. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also be evaluated for anticancer properties.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation as an anti-inflammatory agent. Thiazoles have been linked to inhibition of cyclooxygenase enzymes (COX), which are critical in inflammation .
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the synthesis of thiazolone derivatives that exhibited potent antitubercular activity with MIC values lower than standard treatments like ethambutol . This suggests that the compound may also possess similar activity against Mycobacterium tuberculosis.
- Cytotoxicity Assessment : In vitro assessments have shown that compounds structurally related to this one do not exhibit significant toxicity against normal cell lines, indicating a favorable therapeutic index .
- COX Inhibition : Research on thiazole derivatives has demonstrated varying degrees of COX-I and COX-II inhibitory activities, with some compounds showing selectivity towards COX-II . This could imply that the compound may also affect these pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction parameters are critical for reproducibility?
- The compound’s synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the benzothiazole core via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux (1,4-dioxane, catalytic piperidine) to yield intermediate thiazole derivatives .
- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be linked to the benzothiazole ring via reflux in acetic acid buffered with sodium acetate .
- Step 3: Sulfonylation of the pyrrolidine ring using thiophene-2-sulfonyl chloride under basic conditions to form the final methanone structure .
Q. Which in vitro assays are recommended for initial cytotoxic screening of this compound?
- Use the sulforhodamine B (SRB) assay for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Key protocol steps:
- Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine at 37°C/5% CO₂ .
- Expose cells to the compound (0.1–100 µM) for 48 hours, with CHS-828 as a reference antitumor agent.
- Normalize results against DMSO vehicle controls (max 0.5% v/v) to exclude solvent toxicity .
Q. How is the compound’s structural identity confirmed post-synthesis?
- Analytical methods include:
- ¹H NMR: Identify characteristic peaks (e.g., δ 1.69–1.75 ppm for CH₂ groups in tetrahydrobenzo[b]thiophene derivatives) .
- IR spectroscopy: Detect functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine-thiazole coupling step?
- Optimization strategies:
- Use sodium acetate buffer in acetic acid to stabilize intermediates during coupling reactions, reducing side-product formation .
- Employ microwave-assisted synthesis to shorten reaction times (e.g., 2–4 hours vs. 6–9 hours under reflux) while maintaining yields >80% .
- Purify intermediates via recrystallization from dioxane to remove unreacted starting materials .
Q. What structural modifications enhance the compound’s bioactivity against resistant cancer cell lines?
- Structure-activity relationship (SAR) insights:
- Benzothiazole substitution: Introducing electron-withdrawing groups (e.g., Cl, -CF₃) at position 5 increases cytotoxicity by enhancing DNA intercalation .
- Thiophene sulfonyl group: Replacing the sulfonyl group with a methyl ester reduces metabolic stability, decreasing in vivo efficacy .
- Piperazine flexibility: Rigidifying the piperazine ring (e.g., via N-formylation) improves target binding affinity, as shown in related benzothiazole-piperazine analogs .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Approaches include:
- Dose-response normalization: Account for variations in cell line doubling times (e.g., HA22T vs. WI-38 fibroblasts) by adjusting exposure durations .
- Mechanistic profiling: Use flow cytometry to differentiate apoptosis (annexin V/PI staining) vs. necrosis, which may explain divergent results in gastric (NUGC) vs. liver (HEPG-2) cancers .
- Comparative genomics: Correlate compound sensitivity with expression of drug transporters (e.g., ABCB1) or target proteins (e.g., kinases) across cell lines .
Q. What computational tools predict the compound’s pharmacokinetic and environmental fate?
- In silico methods:
- ADMET prediction: Use PubChem-derived descriptors (e.g., LogP = 3.2, topological polar surface area = 95 Ų) to estimate blood-brain barrier permeability and CYP450 metabolism .
- Environmental persistence modeling: Apply EPI Suite to estimate biodegradation half-life (>60 days) and bioaccumulation potential (BCF >5000) based on halogenated thiophene and benzothiazole motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
